6,7-dimethoxy-2-{1-[(methylthio)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline
Description
The compound “6,7-dimethoxy-2-{1-[(methylthio)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as tetrahydroisoquinolines . These are compounds containing a tetrahydroisoquinoline moiety, which is a four-ring heterocycle with three carbon rings and one nitrogen ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroisoquinoline core, with methoxy groups at the 6 and 7 positions, a methylthioacetyl group at the 2 position, and a piperidinyl group also attached to the 2 position .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of tetrahydroisoquinolines include moderate polarity and the ability to form hydrogen bonds .Future Directions
properties
IUPAC Name |
1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-methylsulfanylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-9-14-6-8-20(11-15(14)10-18(17)24-2)16-5-4-7-21(12-16)19(22)13-25-3/h9-10,16H,4-8,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRIBORKTQQXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)C(=O)CSC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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